molecular formula C21H16FN3S2 B2747624 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE CAS No. 892415-36-0

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE

Cat. No.: B2747624
CAS No.: 892415-36-0
M. Wt: 393.5
InChI Key: BSGPGOQBVHDULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE is a complex organic compound that features a pyridazine ring substituted with a thiazole moiety and a fluorophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE typically involves multiple steps, starting with the preparation of the thiazole and pyridazine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiazole-based drugs and agrochemicals.

    Pyridazine Derivatives: Compounds used in pharmaceuticals and materials science.

Uniqueness

3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZINE is unique due to its combination of a thiazole and pyridazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications .

Properties

IUPAC Name

5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3S2/c1-14-20(27-21(23-14)15-7-3-2-4-8-15)18-11-12-19(25-24-18)26-13-16-9-5-6-10-17(16)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGPGOQBVHDULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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